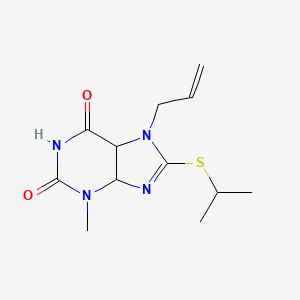![molecular formula C14H13N3O4S B12191802 N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12191802.png)
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a thiazole ring and a benzodioxine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of a thiazole derivative with a benzodioxine precursor under specific conditions. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The thiazole and benzodioxine rings can undergo substitution reactions, where different substituents are introduced to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted thiazole and benzodioxine compounds.
Scientific Research Applications
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, cellular processes, and metabolic pathways.
Medicine: Due to its structural features, it may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzodioxine moiety may interact with active sites on enzymes, inhibiting or modulating their activity. This can lead to changes in cellular processes and biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide
- 2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL 1-PYRROLIDINECARBODITHIOATE
- 4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol)
Uniqueness
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a thiazole ring and a benzodioxine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3O4S |
|---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O4S/c18-12(17-14-15-5-6-22-14)7-16-13(19)11-8-20-9-3-1-2-4-10(9)21-11/h1-6,11H,7-8H2,(H,16,19)(H,15,17,18) |
InChI Key |
CMIVMDVEKVUTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3'E)-3'-[1-benzofuran-2-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione](/img/structure/B12191723.png)
![1-(2-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12191729.png)
![6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12191730.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12191739.png)
![3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12191747.png)

![3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12191767.png)
![(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12191770.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline](/img/structure/B12191771.png)
![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B12191775.png)
![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl benzenesulfonate](/img/structure/B12191778.png)
![N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide](/img/structure/B12191783.png)
![3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]piperidine](/img/structure/B12191784.png)
